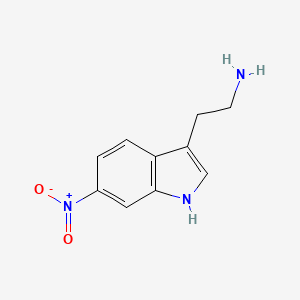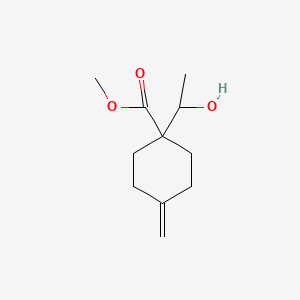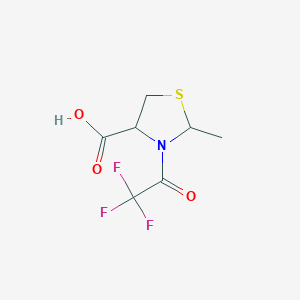
2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This compound is particularly interesting due to the presence of a trifluoroacetyl group, which can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid typically involves the reaction of 2-methylthiazolidine-4-carboxylic acid with trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the trifluoroacetyl moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiazolidine derivatives.
科学的研究の応用
2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The trifluoroacetyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Methylthiazolidine-4-carboxylic acid: Lacks the trifluoroacetyl group, resulting in different chemical and biological properties.
Thiazolidine-4-carboxylic acid: Similar structure but without the methyl and trifluoroacetyl groups.
Uniqueness
The presence of the trifluoroacetyl group in 2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid makes it unique compared to other thiazolidine derivatives. This group can significantly enhance the compound’s lipophilicity, stability, and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C7H8F3NO3S |
|---|---|
分子量 |
243.21 g/mol |
IUPAC名 |
2-methyl-3-(2,2,2-trifluoroacetyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO3S/c1-3-11(6(14)7(8,9)10)4(2-15-3)5(12)13/h3-4H,2H2,1H3,(H,12,13) |
InChIキー |
PVTLKCBNJVDANN-UHFFFAOYSA-N |
正規SMILES |
CC1N(C(CS1)C(=O)O)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


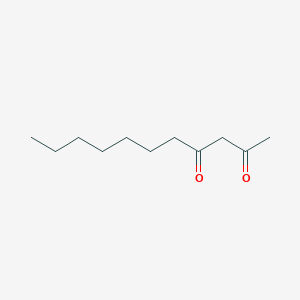
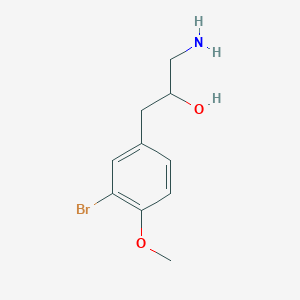
![2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)
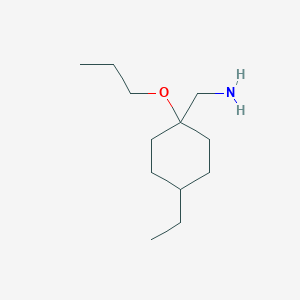
![tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate](/img/structure/B15301324.png)
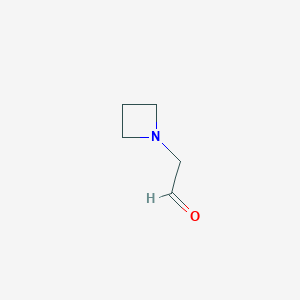
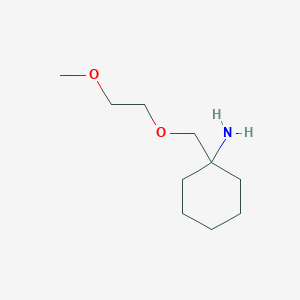
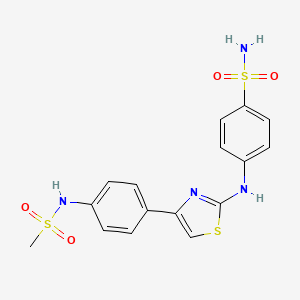
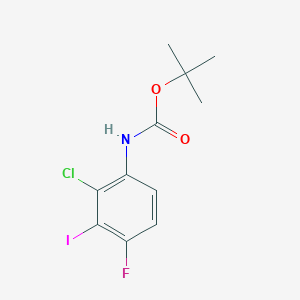
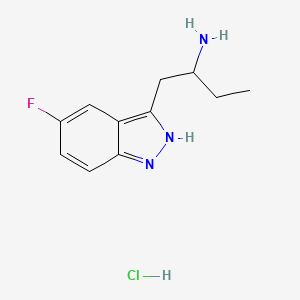
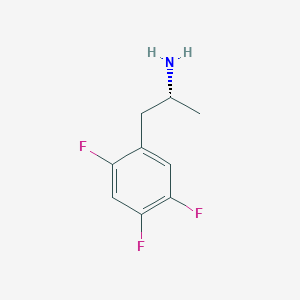
![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15301356.png)
